2-(3-Bromopropyl)-5-methylthiophene
Description
Properties
Molecular Formula |
C8H11BrS |
|---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
2-(3-bromopropyl)-5-methylthiophene |
InChI |
InChI=1S/C8H11BrS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6H2,1H3 |
InChI Key |
VUWRXOBVHQTEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Reactivity
5-Aryl-2-bromo-3-hexylthiophene (2a–i) :
Synthesized via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and arylboronic acids (Scheme 1, ). Unlike 2-(3-bromopropyl)-5-methylthiophene, this compound has a hexyl group at the 3-position, which increases steric hindrance and alters solubility. The bromine at the 2-position facilitates further functionalization, similar to the bromopropyl chain in the target compound.3- and 4-Bromomethyl-2-methylthiophens :
These isomers (b.p. 172–185°C) are synthesized from dibromothiophen using Grignard reagents (Mg + MgMeBr) . The bromomethyl group at the 3- or 4-position provides distinct reactivity patterns compared to the 3-bromopropyl chain in this compound, particularly in nucleophilic substitutions.
Physical and Spectral Properties
- Melting Points and Stability :
Bromomethylthiophens (e.g., 5-C₆H₄ derivatives) exhibit melting points of 237–239°C and 165–166°C, influenced by substituent positions . While data for this compound are unavailable, its longer alkyl chain likely reduces crystallinity compared to bromomethyl analogs. - NMR and HRMS Characterization :
Compounds like 32b and 35a are validated via ¹H/¹³C NMR and HRMS, confirming regioselectivity and purity . Similar analytical methods would apply to this compound.
Comparative Reactivity Table
Q & A
Basic: What are the common synthetic routes for preparing 2-(3-Bromopropyl)-5-methylthiophene, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves bromination or cross-coupling reactions. For instance, Pd-catalyzed Suzuki–Miyaura coupling is a robust method, as demonstrated in the synthesis of structurally similar thiophene derivatives (e.g., coupling 2-(2-bromophenyl)-5-methylthiophene with boron-containing reagents at 90°C for 12 hours in 1,4-dioxane/water) . Bromination of pre-functionalized thiophenes under controlled conditions (e.g., using NaNO₂ in acidic media) can also introduce bromoalkyl groups while preserving the thiophene core . Key factors affecting yield include catalyst loading (e.g., 4 mol% Pd(PPh₃)₄), solvent polarity, and reaction temperature, with optimal yields (~90%) achieved under inert atmospheres and rigorous exclusion of moisture .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Characterization relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., thiophene proton signals at δ 6.80–6.90 ppm and methyl/methylene groups at δ 2.35–2.67 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M-Br]+ fragments observed at m/z 257–273) .
- Chromatography : Thin-layer chromatography (TLC) with silica gel PF254 plates monitors reaction progress, while column chromatography (ethyl acetate/hexane) purifies intermediates .
Advanced: What strategies mitigate competing side reactions during functionalization of this compound?
Answer:
Side reactions (e.g., over-bromination or ring-opening) are minimized by:
- Controlled Bromination : Using stoichiometric N-bromosuccinimide (NBS) in inert solvents (THF or CH₂Cl₂) at 0–25°C to limit radical chain reactions .
- Protecting Groups : Temporary protection of reactive sites (e.g., acetylthio or phthalimide groups) during multi-step syntheses .
- Catalyst Optimization : Selective Pd catalysts (e.g., Pd(PPh₃)₄) suppress undesired homo-coupling in cross-coupling reactions .
Advanced: How do substituents on the thiophene ring influence the reactivity of this compound in cross-coupling reactions?
Answer:
Electron-donating groups (e.g., methyl at C5) enhance nucleophilic aromatic substitution (SNAr) reactivity by activating the thiophene ring, facilitating coupling with arylboronic acids or amines. Conversely, electron-withdrawing groups (e.g., nitro or trifluoromethyl) deactivate the ring, requiring harsher conditions (e.g., higher temperatures or microwave irradiation) . Substituent steric effects also dictate regioselectivity; bulky groups at C3 or C5 can hinder coupling at adjacent positions .
Advanced: What mechanistic insights explain the diastereoselectivity observed in cyclization reactions involving this compound?
Answer:
Diastereoselectivity in cyclizations (e.g., forming bicyclic enamines) arises from transition-state control. For example, using LDA (lithium diisopropylamide) in THF/HMPA promotes deprotonation to generate a configurationally stable enolate, which undergoes stereospecific alkylation with 2-(3-bromopropyl)thiophene. The bulky HMPA solvent directs bromide displacement to favor a single diastereomer via a chair-like transition state . Radiocrystallographic analyses confirm that quaternary centers formed during cyclization retain stereochemical integrity .
Basic: What are the stability considerations for storing this compound, and how should degradation be monitored?
Answer:
The compound is light- and moisture-sensitive. Storage recommendations include:
- Temperature : Below 4°C in amber vials to prevent photodegradation .
- Atmosphere : Under argon or nitrogen to avoid oxidation of the thiophene ring .
- Stability Testing : Periodic TLC or HPLC analyses (using C18 columns and UV detection at 254 nm) detect degradation products like thiophene oxides or de-brominated byproducts .
Advanced: How can computational modeling guide the design of derivatives based on this compound for materials science applications?
Answer:
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to tailor derivatives for optoelectronic uses. For example, substituting the bromopropyl chain with electron-deficient groups (e.g., trifluoromethyl) lowers LUMO levels, enhancing charge transport in organic semiconductors . Molecular dynamics simulations also assess self-assembly behavior in thin films, informing synthetic strategies for π-extended analogs .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Waste Disposal : Halogenated waste must be segregated and treated by certified facilities to avoid environmental release of brominated byproducts .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HBr gas) .
Advanced: What role does this compound play in synthesizing π-extended heterocycles for nanographene analogs?
Answer:
The bromopropyl group serves as a versatile handle for Scholl reactions, enabling oxidative cyclodehydrogenation to fuse thiophene units into warped nanographene structures. For example, coupling with pentakis(Bpin)corannulene followed by MsOH/p-chloranil treatment yields pentathiaWNG, a sulfur-doped nanographene with unique optoelectronic properties . The methyl group at C5 enhances solubility during these multi-step transformations .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Answer:
Discrepancies often stem from varying experimental conditions (e.g., solvent polarity, catalyst batches). Systematic studies using design of experiments (DoE) can isolate critical variables. For instance, contrasting yields in Suzuki couplings may arise from trace moisture in solvents, which deactivates Pd catalysts. Reproducibility is improved by rigorous solvent drying (e.g., molecular sieves) and standardizing catalyst sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
